molecular formula C14H12N4O2 B1474070 Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 927802-04-8

Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No. B1474070
CAS RN: 927802-04-8
M. Wt: 268.27 g/mol
InChI Key: MMDVIIYBRCUCIZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves aromatic nucleophilic substitution . For instance, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo .


Molecular Structure Analysis

1,2,4-Triazoles contain two carbon and three nitrogen atoms in a five-membered ring . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the specific compound and the conditions. For instance, when compound 17 was reacted with 4a in chloroform under reflux, it afforded one isolable product .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

methyl 8-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-20-14(19)10-7-11(15)13-17-16-12(18(13)8-10)9-5-3-2-4-6-9/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDVIIYBRCUCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 3
Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 4
Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 5
Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 6
Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

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